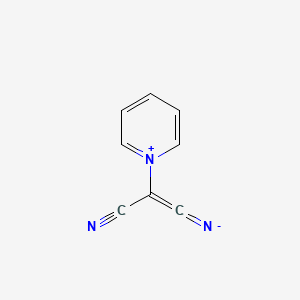
(-)-Leucofisetinidin
説明
(-)-Leucofisetinidin is a flavan-3,4-diol, a type of flavonoid, which is a class of plant secondary metabolites. This compound is known for its presence in various plants and its potential biological activities. Flavonoids like this compound are known for their antioxidant properties and their role in plant defense mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Leucofisetinidin typically involves the reduction of flavan-3,4-dione precursors. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an alcoholic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources where it is naturally abundant. This process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding flavan-3,4-diones.
Reduction: The compound can be reduced to form various dihydroflavonoid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in alcoholic solvents.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Flavan-3,4-diones.
Reduction: Dihydroflavonoid derivatives.
Substitution: Alkylated flavonoid derivatives.
科学的研究の応用
Chemistry: (-)-Leucofisetinidin is studied for its potential as a precursor in the synthesis of other bioactive flavonoids. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is investigated for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of natural antioxidants for food preservation and cosmetic products.
作用機序
(-)-Leucofisetinidin exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The compound also interacts with various enzymes and proteins involved in oxidative stress pathways, enhancing the body’s natural defense mechanisms.
類似化合物との比較
(+)-Catechin: Another flavonoid with similar antioxidant properties.
(-)-Epicatechin: Known for its presence in green tea and its health benefits.
Quercetin: A widely studied flavonoid with anti-inflammatory and antioxidant activities.
Uniqueness: (-)-Leucofisetinidin is unique due to its specific structure, which allows for distinct chemical reactions and biological activities. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
(2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBQQUVMQGHDJ-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393165 | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34620-73-0 | |
| Record name | (2S,3R,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231850.png)

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)

![2-[[6-Amino-2-[3-(dimethylamino)propylamino]-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1231864.png)





![2-[(2-chlorophenyl)methoxy]-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1231870.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1231871.png)


